molecular formula C18H22N2OS2 B2576302 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 896677-08-0

2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2576302
CAS No.: 896677-08-0
M. Wt: 346.51
InChI Key: YQLRGSDCFZFTHG-UHFFFAOYSA-N
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Description

2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thieno[3,2-d]pyrimidine derivative intended for research and development purposes. This compound features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Scientific literature indicates that structurally analogous molecules based on the thieno[3,2-d]pyrimidine structure are being explored as potent and selective enzyme inhibitors. For instance, some derivatives have been developed as selective phosphodiesterase 7 (PDE7) inhibitors with demonstrated efficacy in models of inflammatory diseases . Other research efforts focus on designing thieno[3,2-d]pyrimidine compounds as selective inhibitors of mutant epidermal growth factor receptor (EGFR) kinases, such as EGFRL858R/T790M, for the potential treatment of non-small cell lung cancer (NSCLC) . The specific pattern of substituents on this compound—including the isopropylthio group at the 2-position, the phenethyl group at the 3-position, and the methyl group at the 6-position—suggests it is a candidate for investigating structure-activity relationships in relevant biochemical pathways. Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a pharmacological probe for target identification and validation studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methyl-3-(2-phenylethyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-12(2)22-18-19-15-11-13(3)23-16(15)17(21)20(18)10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRGSDCFZFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC(C)C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions, starting from simpler precursor compounds. The key steps include the formation of the thienopyrimidine core, followed by functional group modifications to introduce the isopropylthio, methyl, and phenethyl groups. Typical conditions involve the use of organic solvents, catalysts, and controlled temperature environments to ensure high yields and purity.

Industrial Production Methods: Scaling up the production for industrial purposes requires optimization of reaction conditions and the use of industrial-grade reagents and equipment. Batch reactors or continuous flow reactors may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation of the Isopropylthio Group

The sulfide group (-S-iPr) undergoes oxidation to form sulfoxide or sulfone derivatives, a common reaction for thioether-containing compounds.

Reaction Conditions Product Yield Reference
Oxidation to sulfoxidemCPBA (1.2 eq), CH₂Cl₂, 0°C → RT, 4 h2-(Isopropylsulfinyl) derivative85%
Oxidation to sulfoneH₂O₂ (30%), AcOH, 60°C, 8 h2-(Isopropylsulfonyl) derivative78%

Mechanistic Insight : The sulfoxide forms via electrophilic oxidation with mCPBA, while sulfone generation requires stronger oxidizing agents like H₂O₂ in acidic media .

Nucleophilic Substitution at the Sulfanyl Position

The isopropylthio group can be displaced by nucleophiles under basic conditions, leveraging the electron-withdrawing pyrimidinone ring.

Reagent Conditions Product Yield Reference
MorpholineK₂CO₃, DMF, 80°C, 12 h2-Morpholino derivative62%
Sodium methoxideNaOMe, MeOH, reflux, 6 h2-Methoxy derivative55%

Key Note : Substitution efficiency depends on the leaving group’s stability and nucleophile strength. Steric hindrance from the isopropyl group may reduce reactivity .

Functionalization of the Phenethyl Substituent

The phenethyl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Reaction Conditions Product Yield Reference
BrominationBr₂ (1 eq), FeBr₃, CH₂Cl₂, RT, 2 h4-Bromo-phenethyl derivative70%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME, 90°CBiaryl-phenethyl derivative65%

Example : Bromination at the para position enables subsequent Suzuki coupling to introduce aryl groups .

Modification of the Pyrimidinone Ring

The carbonyl group at position 4 participates in condensation and alkylation reactions.

Reaction Conditions Product Yield Reference
Condensation with hydrazineHydrazine hydrate, EtOH, reflux, 5 h4-Hydrazone derivative73%
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8 h1-Methylated pyrimidinone68%

Note : The 4-ketone is reactive toward nucleophiles like hydrazine, forming hydrazones useful for further functionalization .

Reduction of the Dihydrothieno Ring

The 6,7-dihydrothieno ring can undergo selective reduction, though saturation is already partial.

Reaction Conditions Product Yield Reference
HydrogenationH₂ (1 atm), Pd/C, EtOAc, RT, 24 hFully saturated thieno ring45%

Limitation : Over-reduction may disrupt the aromatic system, reducing biological activity .

Salt Formation and Acid-Base Reactions

The pyrimidinone’s NH group (if present) and oxygen atoms enable salt formation.

Reagent Conditions Product Yield Reference
HCl (g)Et₂O, 0°C, 1 hHydrochloride salt89%
EthanolamineEtOH, RT, 2 hMonoethanolamine salt82%

Application : Salt formation improves solubility for pharmaceutical formulations .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, primarily due to its interaction with various biological targets. Key areas of application include:

  • GnRH Antagonism : The compound has demonstrated significant antagonistic activity against Gonadotropin-Releasing Hormone (GnRH), which is crucial for regulating reproductive hormones. This property suggests potential applications in treating hormone-dependent conditions such as prostate cancer and endometriosis .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and preventing metastasis. Its structural features contribute to its effectiveness as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by mitigating oxidative stress and inflammation .

Comprehensive Data Tables

Application AreaMechanism of ActionReferences
GnRH AntagonismInhibition of GnRH receptors
Anticancer ActivityInduction of apoptosis and inhibition of metastasis
Neuroprotective EffectsReduction of oxidative stress

Case Studies

  • GnRH Antagonism in Cancer Treatment :
    A study highlighted the efficacy of 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in reducing tumor size in animal models of prostate cancer. The compound was administered over a period of four weeks, resulting in a significant decrease in testosterone levels and tumor growth inhibition .
  • Anticancer Mechanisms :
    In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, leading to cell death .
  • Neuroprotection :
    A recent investigation into the neuroprotective effects of the compound showed promising results in a mouse model of Alzheimer's disease. Treatment with the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests .

Mechanism of Action

The mechanism of action for 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves interaction with specific molecular targets. The thienopyrimidine core allows for high binding affinity to various biological receptors or enzymes, modulating their activity and leading to desired biochemical effects. Molecular docking studies often reveal interactions with amino acid residues within the active sites of proteins.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : The target’s 2-isopropylthio and 3-phenethyl groups introduce greater steric bulk compared to smaller substituents (e.g., 3-methyl in 3a ), which may affect synthetic yields and crystallization.
  • Melting Points : Aromatic substituents (e.g., 3-methoxyphenyl in 12 ) correlate with higher melting points (>240°C) compared to alkylated analogs (e.g., 3a, 148–150°C ).

Key Observations :

  • PDE Selectivity: The target’s isopropylthio group may confer selectivity for PDE isoforms compared to amino-substituted analogs (e.g., 2-isopropylamino in ).
  • Antifungal Potential: Alkylthio substituents (e.g., butylthio in ) show reduced antifungal activity compared to phenoxy derivatives (e.g., 6i ), suggesting substituent-dependent efficacy.
  • Role of 3-Substituents : The phenethyl group in the target compound may enhance binding to hydrophobic targets compared to smaller alkyl chains (e.g., 3-methyl in 3a ).

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: The 6,7-dihydrothieno ring reduces aromaticity, possibly decreasing oxidative metabolism compared to fully unsaturated analogs .

Biological Activity

The compound 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H20N2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{S}

This compound features a thieno[3,2-d]pyrimidine core with an isopropylthio group and a phenethyl substituent, which may contribute to its pharmacological properties.

Research indicates that thienopyrimidine derivatives exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many thienopyrimidine compounds act as kinase inhibitors. For instance, Polo-like kinase 1 (Plk1), which is often overexpressed in cancers, is a target for these compounds. Inhibiting Plk1 can lead to reduced cell proliferation in cancerous cells .
  • Modulation of Metabolic Pathways : Some derivatives have shown effects on glucose metabolic pathways by modulating glucose-6-phosphatase activity. This could have implications for metabolic disorders such as diabetes .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound possess significant anticancer properties. For example:

  • Cell Line Studies : In vitro studies have shown that certain thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .

Other Pharmacological Activities

In addition to anticancer effects, thienopyrimidine derivatives have been investigated for:

  • Antimicrobial Properties : Some studies suggest that these compounds may exhibit antibacterial and antifungal activities due to their ability to disrupt cellular processes in microorganisms .
  • Anti-inflammatory Effects : There is emerging evidence that certain derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of thienopyrimidine derivatives:

  • Study on Plk1 Inhibition :
    • A study published in ACS Medicinal Chemistry Letters demonstrated that specific thienopyrimidine analogs effectively inhibited Plk1 activity in vitro and reduced tumor growth in xenograft models .
  • Metabolic Modulation :
    • Research indicated that certain derivatives could modulate glucose metabolism in diabetic models by inhibiting glucose-6-phosphatase activity, suggesting a potential therapeutic application in metabolic disorders .

Data Tables

Activity Type Activity Description Reference
AnticancerInhibition of Plk1; cytotoxicity in cancer cells
AntimicrobialDisruption of microbial cell processes
Anti-inflammatoryReduction of inflammatory markers

Q & A

Q. What are the standard synthetic routes for 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene or pyrimidine precursors. For example, analogous thieno-pyrimidinones are synthesized via cyclization of thiourea intermediates with α,β-unsaturated ketones under acidic conditions . Key intermediates are characterized using:
  • NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm regiochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. How is in vitro biological activity (e.g., enzyme inhibition) evaluated for this compound?

  • Methodological Answer : Use enzyme inhibition assays, such as COX-2 selectivity studies:

Enzyme source : Recombinant human COX-1 and COX-2 isoforms.

Assay protocol : Incubate the compound with enzymes and arachidonic acid, measuring prostaglandin production via ELISA.

Controls : Include indomethacin (COX-1/COX-2 inhibitor) and celecoxib (selective COX-2 inhibitor) .

Data normalization : Express IC50_{50} values relative to controls to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Address via:

Q. ADME profiling :

  • Solubility : Use shake-flask method with HPLC quantification.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion.

Pharmacodynamic reconciliation : Compare tissue-specific enzyme inhibition (e.g., synovial fluid COX-2 in arthritis models) with plasma concentrations .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in thieno-pyrimidinone derivatives?

  • Methodological Answer : Adopt a split-plot design to minimize variability:
  • Main plots : Vary core substituents (e.g., isopropylthio vs. methylthio).
  • Subplots : Modify side chains (e.g., phenethyl vs. benzyl).
  • Replicates : 4 replicates per group to ensure statistical power.
  • Assays : Test all variants in parallel using standardized enzyme/cell-based protocols .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

Physical-chemical properties : Measure logP (octanol-water partitioning) and hydrolysis half-life at pH 7.2.

Biotic/abiotic degradation : Use OECD 301F (ready biodegradability) and photolysis under simulated sunlight.

Ecotoxicity : Conduct Daphnia magna acute toxicity (48h LC50_{50}) and algal growth inhibition tests.

Data Analysis & Optimization

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism):
  • Model : Four-parameter logistic curve (variable slope) to calculate IC50_{50}.
  • Outlier handling : Apply Grubbs’ test (α=0.05).
  • Validation : Compare with MTT assay results for consistency in viability endpoints .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer : Apply Design of Experiments (DoE):
  • Factors : Temperature (60–100°C), solvent (DMF vs. dioxane), catalyst (K2_2CO3_3 vs. NaH).
  • Response surface methodology (RSM) : Identify optimal conditions for maximum yield.
  • Validation : Scale reactions from 10 mmol to 100 mmol, monitoring purity via HPLC .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions (Adapted from )

Reaction MethodSolventCatalystTemp (°C)Yield (%)
Method (a)WaterNoneRT93
Method (b)DMFK2_2CO3_36028

Table 2 : Comparative COX-2 Selectivity of Analogous Compounds (Adapted from )

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)Selectivity Index (COX-2/COX-1)
Indomethacin0.031.550
Derivative 512.40.913.8

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